Cas no 669695-07-2 (Quinoxaline, 1-acetyl-1,2,3,4-tetrahydro-4-methyl- (9CI))

669695-07-2 structure
Product name:Quinoxaline, 1-acetyl-1,2,3,4-tetrahydro-4-methyl- (9CI)
Quinoxaline, 1-acetyl-1,2,3,4-tetrahydro-4-methyl- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Quinoxaline, 1-acetyl-1,2,3,4-tetrahydro-4-methyl- (9CI)
- 1-(4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone
- 1-ACETYL-4-METHYL-1,2,3,4-TETRAHYDROQUINOXALINE
- AKOS013255007
- 1-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)ethan-1-one
- DTXSID90618911
- 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone
- Z1173456687
- 669695-07-2
- SCHEMBL9607910
- 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethan-1-one
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- Inchi: InChI=1S/C11H14N2O/c1-9(14)13-8-7-12(2)10-5-3-4-6-11(10)13/h3-6H,7-8H2,1-2H3
- InChI Key: BQFCQMSMDCSNRE-UHFFFAOYSA-N
- SMILES: CC(=O)N1CCN(C2=CC=CC=C21)C
Computed Properties
- Exact Mass: 190.110613074g/mol
- Monoisotopic Mass: 190.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 23.6Ų
Quinoxaline, 1-acetyl-1,2,3,4-tetrahydro-4-methyl- (9CI) Related Literature
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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